molecular formula C₁₈H₂₅N₃O₂ B000632 Saxagliptin CAS No. 361442-04-8

Saxagliptin

Cat. No. B000632
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-SGTAVMJGSA-N
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Description

Saxagliptin is a selective, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), used primarily for the treatment of type 2 diabetes mellitus. It enhances the levels of incretin hormones, leading to increased glucose-dependent insulin release and decreased glucagon secretion from the pancreas. Saxagliptin is characterized by its ability to be administered orally once daily due to its pharmacokinetic profile, making it a convenient option for patients (Neumiller & Campbell, 2010).

Scientific Research Applications

  • Alzheimer's Disease Therapy : Saxagliptin is being explored for its role in the therapy of Alzheimer's disease. It's associated with a reduction in blood sugar levels in the periphery (Fernandes et al., 2018).

  • Diabetic Nephropathy : It may reduce renal apoptosis and pathological outcomes in diabetic nephropathy by downregulating the expression of caspase 3 and PARP-1 in the death receptor pathway of apoptosis (Xing et al., 2021).

  • Endothelial Dysfunction : Saxagliptin ameliorates oxidized LDL-induced endothelial dysfunction by regulating AP-1 and NF-κB (Ma et al., 2019).

  • Insulin Resistance : It could ameliorate insulin resistance by reducing endoplasmic reticulum stress in the liver (Coskun, 2020).

  • Type 2 Diabetes Mellitus : Saxagliptin is well-known for improving glycemic control in type 2 diabetes by blocking DPP-4 and increasing incretins, which stimulate glucose-dependent insulin secretion (Chacra, 2010).

  • Acute Allergic Asthma : It has a marked antiasthmatic effect in OVA-induced allergic asthma, suggesting its potential as a therapeutic agent (Helal et al., 2019).

  • Cardiovascular Events in Diabetes : Saxagliptin is being tested for its potential to reduce cardiovascular events in high-risk patients with type 2 diabetes (Scirica et al., 2011).

  • Renal Ischaemia/Reperfusion Injury : It provides protection against kidney injury caused by renal ischaemia/reperfusion in rats (Tekin et al., 2020).

  • Renoprotective Effect : Saxagliptin has a renoprotective effect in hypertension-related renal injury, independent of its glucose-lowering actions (Sakai et al., 2015).

Safety And Hazards

Saxagliptin may cause serious side effects including joint pain, unusual skin blisters, signs of heart failure such as shortness of breath, swelling ankles/feet, unusual tiredness, unusual/sudden weight gain . It should not be used in a state of diabetic ketoacidosis .

properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-SGTAVMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048580
Record name Saxagliptin
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Saxagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015634
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble
Record name Saxagliptin
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Mechanism of Action

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor antidiabetic for the treatment of type 2 diabetes. DPP-4 inhibitors are a class of compounds that work by affecting the action of natural hormones in the body called incretins. Incretins decrease blood sugar by increasing consumption of sugar by the body, mainly through increasing insulin production in the pancreas, and by reducing production of sugar by the liver. [Bristol-Myers Squibb Press Release] DPP-4 is a membrane associated peptidase which is found in many tissues, lymphocytes and plasma. DPP-4 has two main mechanisms of action, an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4. The inhibition of DPP-4 increases levels active of glucagon like peptide 1 (GLP-1), which inhibits glucagon production from pancreatic alpha cells and increases production of insulin from pancreatic beta cells., Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus.
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Record name Saxagliptin
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Product Name

Saxagliptin

CAS RN

361442-04-8, 945667-22-1
Record name Saxagliptin
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Record name Saxagliptin [INN]
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Record name SAXAGLIPTIN ANHYDROUS
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Record name Saxagliptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015634
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,100
Citations
S Dhillon, J Weber - Drugs, 2009 - Springer
… [9] This article reviews the pharmacological properties, clinical efficacy and tolerability of oral saxagliptin in adult patients with type 2 diabetes. Medical literature on the use of saxagliptin …
Number of citations: 102 link.springer.com
BM Scirica, DL Bhatt, E Braunwald… - … England Journal of …, 2013 - Mass Medical Soc
… saxagliptin group and in 609 patients in the placebo group (7.3% and 7.2%, respectively, according to 2-year Kaplan–Meier estimates; hazard ratio with saxagliptin… the saxagliptin group …
Number of citations: 075 www.nejm.org
J Rosenstock, C Aguilar-Salinas, E Klein… - … medical research and …, 2009 - Taylor & Francis
… saxagliptin were previously studied in a phase 2, dose-ranging, 12-week trial in which once-daily saxagliptin … and safety of once-daily saxagliptin monotherapy administered orally at 2.5-…
Number of citations: 400 www.tandfonline.com
AA Tahrani, MK Piya, AH Barnett - Advances in therapy, 2009 - Springer
… Current data suggest that saxagliptin as … Saxagliptin is well tolerated and does not increase hypoglycemia compared with the placebo, and is probably weight neutral. Saxagliptin will be …
Number of citations: 142 link.springer.com
S Dhillon - Drugs, 2015 - Springer
… their extensions showed that saxagliptin as monotherapy or … Saxagliptin was generally weight-neutral and had a low risk … failure, the addition of saxagliptin to standard of care neither …
Number of citations: 30 link.springer.com
NN Nassar, MY Al-Shorbagy, HH Arab, DM Abdallah - Neuropharmacology, 2015 - Elsevier
The emergence of glucagon-like peptide-1 as a crucial contender in modifying neurodegenerative diseases in the preclinical studies has instigated interest in investigating the …
Number of citations: 102 www.sciencedirect.com
P Men, X Li, H Tang, S Zhai - PLoS One, 2018 - journals.plos.org
… Saxagliptin significantly decreased the incidences of overall adverse events … with saxagliptin was slightly but significantly higher than placebo and lower than sulfonylureas. Saxagliptin …
Number of citations: 32 journals.plos.org
P Cole, N Serradell, J Bolos, R Castaner - Drugs of the Future, 2008 - access.portico.org
… Saxagliptin is a DPP IV inhibitor that has displayed … in diabetes patients with saxagliptin alone and in combination with … to soon provide a comprehensive view of saxagliptin’s role in the …
Number of citations: 13 access.portico.org
M Nowicki, I Rychlik, H Haller… - Diabetes, Obesity …, 2011 - Wiley Online Library
Aim: To evaluate the efficacy and safety of saxagliptin vs. … significantly greater in the saxagliptin group than in the placebo … were numerically greater with saxagliptin than with placebo in …
Number of citations: 173 dom-pubs.onlinelibrary.wiley.com
…, RS Chen, Saxagliptin 014 Study Group - Diabetes …, 2009 - Am Diabetes Assoc
OBJECTIVE This 24-week trial assessed the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes with inadequate glycemic control with metformin alone. …
Number of citations: 600 diabetesjournals.org

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